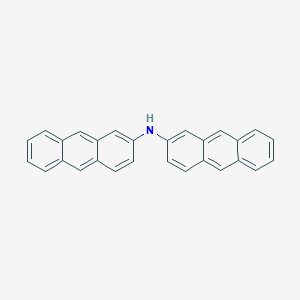
N-(Anthracen-2-YL)anthracen-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Anthracen-2-YL)anthracen-2-amine is an organic compound belonging to the class of anthracenes, which are polycyclic aromatic hydrocarbons containing three linearly fused benzene rings. This compound is characterized by the presence of an amine group attached to the anthracene moiety, making it a significant molecule in various scientific research fields due to its unique structural and photophysical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(Anthracen-2-YL)anthracen-2-amine can be synthesized through a multi-step process involving the reaction of anthracene derivatives with amine groups. One common method involves the reaction of anthracene-2-carbaldehyde with an amine under specific conditions to form the desired compound. For instance, the reaction of anthracene-2-carbaldehyde with an amine in ethanol at elevated temperatures can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to facilitate the efficient formation of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(Anthracen-2-YL)anthracen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can produce a wide range of substituted anthracene compounds .
Scientific Research Applications
N-(Anthracen-2-YL)anthracen-2-amine has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential therapeutic properties and as a probe for studying biological interactions.
Mechanism of Action
The mechanism of action of N-(Anthracen-2-YL)anthracen-2-amine involves its interaction with various molecular targets and pathways. The compound’s photophysical properties, such as fluorescence, are attributed to its ability to undergo intramolecular charge transfer (ICT) and other electronic transitions. These properties enable it to interact with biological molecules and cellular components, making it useful for imaging and sensing applications .
Comparison with Similar Compounds
Similar Compounds
Anthracene: A parent compound with similar structural features but lacking the amine group.
9-(4-Phenyl)anthracene: A derivative with a phenyl group substitution.
9,10-Bis(phenylethynyl)anthracene: A compound with phenylethynyl substitutions at positions 9 and 10.
Uniqueness
N-(Anthracen-2-YL)anthracen-2-amine is unique due to the presence of the amine group, which imparts distinct chemical reactivity and photophysical properties. This makes it particularly valuable for applications in fluorescence-based imaging and sensing, as well as in the synthesis of more complex organic materials .
Properties
CAS No. |
31689-21-1 |
|---|---|
Molecular Formula |
C28H19N |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
N-anthracen-2-ylanthracen-2-amine |
InChI |
InChI=1S/C28H19N/c1-3-7-21-15-25-17-27(11-9-23(25)13-19(21)5-1)29-28-12-10-24-14-20-6-2-4-8-22(20)16-26(24)18-28/h1-18,29H |
InChI Key |
RHVNHSIZQRJNAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)NC4=CC5=CC6=CC=CC=C6C=C5C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















